
N,3-bis(4-metoxibencil)-2,4-dioxo-1,2,3,4-tetrahidroquinazolina-7-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a derivative of quinazoline, a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of the methoxybenzyl and carboxamide groups suggests that it might have been synthesized for specific properties or activities, possibly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the quinazoline, with the methoxybenzyl groups attached at the 1 and 3 positions, and the carboxamide group at the 7 position .Chemical Reactions Analysis
Quinazolines and their derivatives are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms or the carbonyl groups in the ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxybenzyl and carboxamide groups could affect properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Actividad Anticonvulsiva
N,3-bis(4-metoxibencil)-2,4-dioxo-1,2,3,4-tetrahidroquinazolina-7-carboxamida: y sus derivados se han investigado por sus propiedades anticonvulsivas. En un estudio realizado por Zhao et al., se sintetizó y evaluó una serie de derivados de amida de ácido (E)-3-(3,4,5-trimetoxifenil)acrílico (TMCA). Entre ellos, los compuestos 4, 9 y 16 exhibieron una buena actividad anticonvulsiva en la evaluación primaria. El compuesto 4, en particular, demostró eficacia como agente anticonvulsivo y sedante .
Investigación Relacionada sobre Piperina
Curiosamente, la piperina (C~17~H~19~NO~3~), un derivado alcaloide de las especies Piper, también exhibe propiedades anticonvulsivas y sedantes. Se ha estudiado ampliamente en modelos farmacológicos, con posibles objetivos que incluyen la neurotransmisión GABA y los receptores del canal de cationes de potencial transitorio subfamilia V miembro 1 (TRPV1) .
Aplicaciones Más Amplias
Si bien las aplicaciones específicas mencionadas anteriormente son notables, la investigación adicional puede descubrir usos adicionales para este compuesto. Su estructura única y posibles interacciones con objetivos biológicos lo convierten en un tema intrigante para la investigación.
En resumen, This compound y los derivados relacionados prometen en la investigación anticonvulsiva y sedante, y su exploración continúa dando resultados valiosos . ¡Si desea más información o tiene alguna otra consulta, no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
The primary targets of N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide are the extracellular signal-regulated kinases 1/2 (ERK1/2) . These kinases play a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival .
Mode of Action
N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide interacts with its targets, ERK1/2, leading to the inhibition of the MAP kinase pathway . This interaction results in changes in cellular processes regulated by these kinases, potentially leading to antineoplastic activity .
Biochemical Pathways
The compound affects the MAP kinase pathway, which is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus . The inhibition of this pathway can lead to downstream effects such as the suppression of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide’s action include the inhibition of the MAP kinase pathway, potentially leading to suppressed cell proliferation and induced apoptosis . These effects contribute to its potential antineoplastic activity .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxybenzylanthranilic acid. This intermediate is then reacted with acetic anhydride to form N-(4-methoxybenzyl)anthranilic acid. The final compound is obtained by reacting N-(4-methoxybenzyl)anthranilic acid with phosgene and ammonia.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "phosgene", "ammonia" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxybenzylanthranilic acid", "Reaction of 4-methoxybenzylanthranilic acid with acetic anhydride to form N-(4-methoxybenzyl)anthranilic acid", "Reaction of N-(4-methoxybenzyl)anthranilic acid with phosgene and ammonia to form N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" ] } | |
| 892274-94-1 | |
Fórmula molecular |
C25H23N3O5 |
Peso molecular |
445.475 |
Nombre IUPAC |
N,3-bis[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O5/c1-32-19-8-3-16(4-9-19)14-26-23(29)18-7-12-21-22(13-18)27-25(31)28(24(21)30)15-17-5-10-20(33-2)11-6-17/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,31) |
Clave InChI |
WMMKJBKXDJXOPX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol](/img/structure/B2512017.png)
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2512019.png)
![2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-2-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2512020.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2512021.png)
![N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2512024.png)
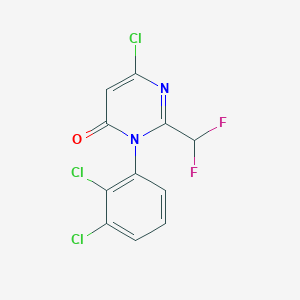

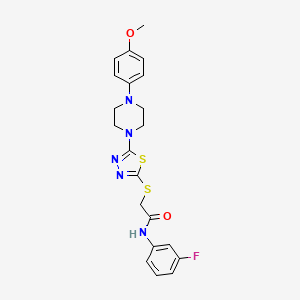
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)
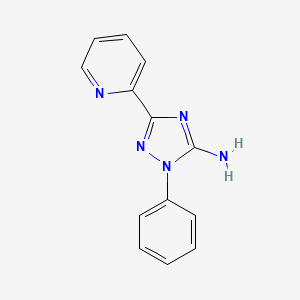
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2512032.png)
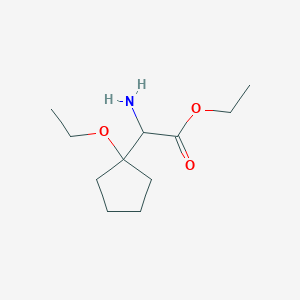
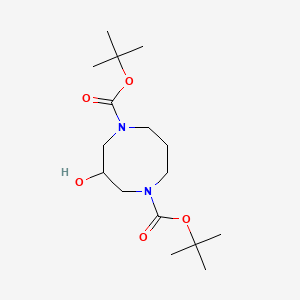
![2-Methoxy-5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2512037.png)
